An In-depth Technical Guide to 2-Bromoisonicotinamide (CAS: 29840-73-1)
An In-depth Technical Guide to 2-Bromoisonicotinamide (CAS: 29840-73-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-Bromoisonicotinamide, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry.
Physicochemical Properties
2-Bromoisonicotinamide is a solid, off-white to yellow compound at room temperature.[1] Its core physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 29840-73-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅BrN₂O | [4] |
| Molecular Weight | 201.02 g/mol | [4] |
| Melting Point | 192°C | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1][4] |
Spectral Data
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The bromine atom and the amide group will influence the chemical shifts of the pyridine ring protons.
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Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 6 (adjacent to the nitrogen) is expected to be the most deshielded. The protons at positions 3 and 5 will also show distinct chemical shifts and coupling patterns.
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Amide Protons: The -NH₂ protons will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the bromine atom (C2) and the carbon attached to the amide group (C4) will have characteristic chemical shifts.
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Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear in the downfield region of the spectrum (typically δ 160-180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in 2-Bromoisonicotinamide.
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N-H Stretching: The amide N-H bonds will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹.
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C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1650-1690 cm⁻¹.
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C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.
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Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
Mass Spectrometry
The mass spectrum of 2-Bromoisonicotinamide will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Fragmentation patterns would likely involve the loss of the amide group and the bromine atom.
Experimental Protocols
Proposed Synthesis from 2-Bromo-4-cyanopyridine
This protocol is a generalized procedure based on the known hydrolysis of nitriles to amides.[1][2][3][4][6]
Reaction:
Caption: Proposed synthesis of 2-Bromoisonicotinamide.
Materials:
-
2-Bromo-4-cyanopyridine
-
Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (for basic hydrolysis)
-
Suitable solvent (e.g., ethanol, water)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-4-cyanopyridine in a suitable solvent.
-
Reagent Addition:
-
Basic Hydrolysis: Slowly add an aqueous solution of sodium hydroxide and hydrogen peroxide to the stirred solution. The reaction is often exothermic and may require cooling.
-
Acidic Hydrolysis: Carefully add concentrated sulfuric acid to the solution. This reaction is highly exothermic and should be performed with caution in an ice bath.
-
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If acidic conditions were used, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
If basic conditions were used, the product may precipitate upon cooling or after partial removal of the solvent.
-
-
Isolation:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization: The identity and purity of the synthesized 2-Bromoisonicotinamide should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Potential Applications and Biological Activity
As an organic chemical synthesis intermediate, 2-Bromoisonicotinamide holds potential in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The pyridine ring is a common scaffold in many biologically active compounds, and the presence of the bromo- and amide- functionalities allows for a variety of chemical modifications.
While no specific biological activities or involvement in signaling pathways for 2-Bromoisonicotinamide have been explicitly documented in the reviewed literature, the broader class of substituted isonicotinamides has been investigated for various pharmacological activities. Structure-activity relationship (SAR) studies on related nicotinamide and isonicotinamide derivatives have explored their potential as:
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Enzyme inhibitors: For example, some substituted nicotinamide derivatives have been investigated as potential inhibitors of enzymes like succinate dehydrogenase (SDH).[7]
-
Anticonvulsant agents: Isonicotinohydrazide derivatives have been evaluated for their anticonvulsant properties.[8]
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Antimicrobial agents: Certain pyridine derivatives have shown antimicrobial activity.
The bromo-substituent on the pyridine ring can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to a fully characterized final product.
Caption: Workflow for the synthesis and characterization of 2-Bromoisonicotinamide.
Conclusion
2-Bromoisonicotinamide (CAS: 29840-73-1) is a valuable building block in organic synthesis. This guide has provided a summary of its key physicochemical properties, predicted spectral data, a plausible experimental protocol for its synthesis, and an overview of its potential applications based on the activities of related compounds. Further research into the biological activities of this specific compound and its derivatives could uncover novel therapeutic or agrochemical agents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2-BROMO-ISONICOTINAMIDE | 29840-73-1 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

